![molecular formula C15H14F3NO2S B14638058 1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide CAS No. 55251-34-8](/img/structure/B14638058.png)
1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of trifluoromethyl and sulfonamide groups, which contribute to its reactivity and functionality in different chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide typically involves the reaction of 1,1,1-trifluoromethanesulfonyl chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, which can be further utilized in various chemical applications .
Applications De Recherche Scientifique
1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and sulfonamide groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-N-phenylmethanesulfonamide: Similar in structure but lacks the phenylethyl group, resulting in different reactivity and applications.
N-Phenyltrifluoromethanesulfonimide: Another related compound with distinct chemical properties and uses.
Propriétés
Numéro CAS |
55251-34-8 |
|---|---|
Formule moléculaire |
C15H14F3NO2S |
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H14F3NO2S/c16-15(17,18)22(20,21)19-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11,19H,6-7H2 |
Clé InChI |
MLORKRXPDJCVRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)NS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanethione](/img/structure/B14637979.png)
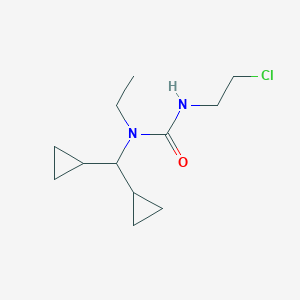
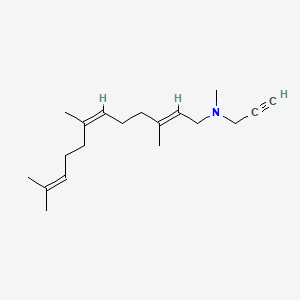
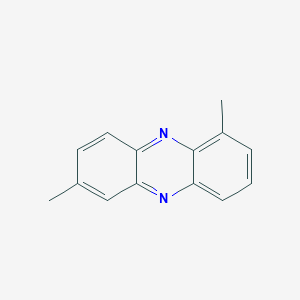
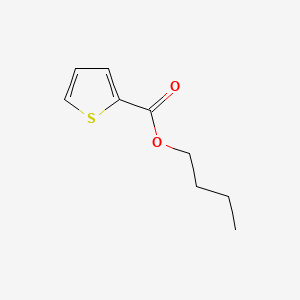
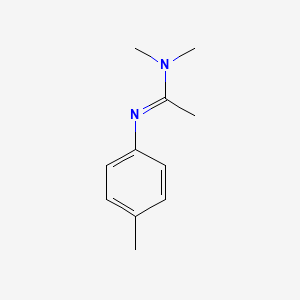
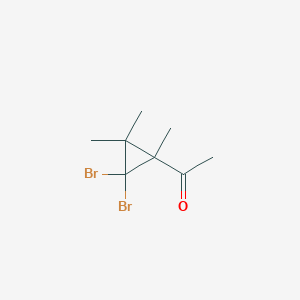
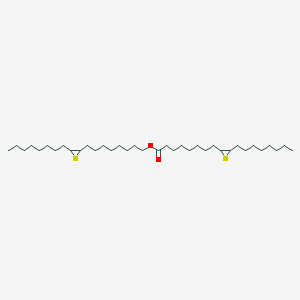
![1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-](/img/structure/B14638030.png)
![3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14638038.png)
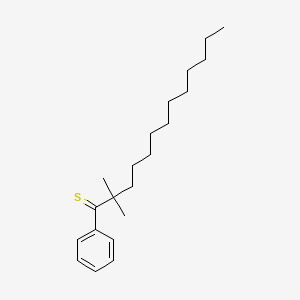

![3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide](/img/structure/B14638071.png)

